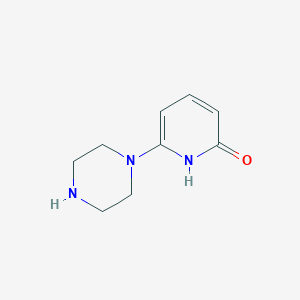![molecular formula C9H10O3 B8757745 [3-(Hydroxymethyl)phenyl]acetic acid](/img/structure/B8757745.png)
[3-(Hydroxymethyl)phenyl]acetic acid
Descripción general
Descripción
[3-(Hydroxymethyl)phenyl]acetic acid is an organic compound with the molecular formula C9H10O3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a hydroxymethyl group at the meta position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Hydroxymethyl)phenyl]acetic acid can be achieved through several methods. One common approach involves the hydroxymethylation of phenylacetic acid. This can be done by reacting phenylacetic acid with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group at the meta position of the phenyl ring.
Another method involves the use of a Grignard reagent. In this approach, 3-bromobenzyl alcohol is reacted with magnesium to form the corresponding Grignard reagent, which is then treated with carbon dioxide to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydroxymethylation reactions. These reactions are carried out in reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
[3-(Hydroxymethyl)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group, resulting in the formation of 3-carboxyphenylacetic acid.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol, 2-(3-(Hydroxymethyl)phenyl)ethanol.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 3-Carboxyphenylacetic acid
Reduction: 2-(3-(Hydroxymethyl)phenyl)ethanol
Substitution: Various derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
[3-(Hydroxymethyl)phenyl]acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of [3-(Hydroxymethyl)phenyl]acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The hydroxymethyl group can also participate in hydrogen bonding, influencing the compound’s binding affinity to its molecular targets.
Comparación Con Compuestos Similares
[3-(Hydroxymethyl)phenyl]acetic acid can be compared with other phenylacetic acid derivatives:
Phenylacetic acid: Lacks the hydroxymethyl group, resulting in different chemical reactivity and biological activity.
3-Hydroxyphenylacetic acid: Has a hydroxyl group directly attached to the phenyl ring, leading to different chemical properties.
2-(4-(Hydroxymethyl)phenyl)acetic acid: The hydroxymethyl group is at the para position, which can affect the compound’s reactivity and interactions.
The presence of the hydroxymethyl group at the meta position in this compound makes it unique, as it can influence the compound’s electronic properties and steric interactions, leading to distinct chemical and biological behaviors.
Propiedades
Fórmula molecular |
C9H10O3 |
|---|---|
Peso molecular |
166.17 g/mol |
Nombre IUPAC |
2-[3-(hydroxymethyl)phenyl]acetic acid |
InChI |
InChI=1S/C9H10O3/c10-6-8-3-1-2-7(4-8)5-9(11)12/h1-4,10H,5-6H2,(H,11,12) |
Clave InChI |
QRKZQQRBRLOCFH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)CO)CC(=O)O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-(1H-Pyrrolo[2,3-B]pyridin-3-YL)cyclohexanone](/img/structure/B8757713.png)
![(1S,3S,4R)-Ethyl 2-((R)-1-phenylethyl)-2-azabicyclo[2.2.2]oct-5-ene-3-carboxylate](/img/structure/B8757714.png)





